3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a difluoropropanamine moiety. The molecular formula for this compound is , and it has a molecular weight of 195.60 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its bioactive properties and structural characteristics.
The chemical reactivity of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can be attributed to the presence of the chloro group on the pyrazole ring, which can undergo nucleophilic substitution reactions. Additionally, the difluoropropanamine group can participate in various reactions typical of amines, such as acylation or alkylation. The compound may also engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent.
Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine may interact with biological targets such as enzymes or receptors, potentially modulating their activity. The presence of both the chloro and difluoro groups enhances its lipophilicity, which may improve its bioavailability.
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine typically involves several key steps:
These synthetic routes allow for the production of this compound with varying degrees of yield depending on the specific conditions employed.
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine has potential applications in various fields:
Studies on the interactions of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine with biological systems are crucial for understanding its pharmacological potential. Preliminary investigations suggest that it may inhibit specific enzymes or receptors involved in disease pathways. Further research is needed to elucidate its mechanism of action and to identify potential therapeutic targets.
Several compounds share structural features with 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(3-Amino-4-chloropyrazol) | Contains an amino group instead of difluoropropanamine | |
| 3-(4-Bromo-1H-pyrazol) | Similar structure but with a bromo group | |
| 5-(Trifluoromethyl)-pyrazole | Contains trifluoromethyl instead of difluoropropanamine |
The uniqueness of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The dual fluorine atoms enhance its lipophilicity and potentially improve interaction with biological targets compared to similar compounds lacking such modifications.
This detailed overview provides a comprehensive understanding of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine, covering its synthesis methods,
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine represents a significant fluorinated pyrazole derivative with distinctive structural features that contribute to its chemical properties and potential applications [1] [2]. The compound combines three key structural elements: a 4-chloropyrazole ring, a difluoromethylene group, and a primary amine functionality, making its synthesis both challenging and intriguing from a chemical perspective [3] . This section explores the various synthetic approaches and optimization strategies that have been developed for the preparation of this compound, focusing on traditional organic synthesis routes, green chemistry approaches, and industrial-scale production challenges [5] [6].
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine typically involves multiple reaction steps, including the preparation of the 4-chloropyrazole core, introduction of the difluoropropylamine moiety, and subsequent functional group transformations [2] [7]. Traditional organic synthesis routes have been extensively investigated and optimized to improve yield, selectivity, and efficiency [8] [6].
Nucleophilic substitution reactions represent one of the most common and versatile methods for the synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine [9] . These approaches typically involve the N-alkylation of 4-chloropyrazole with an appropriate difluoropropylamine precursor or a suitable difluorinated synthon that can be further functionalized to introduce the amine group [6] [7].
One prominent synthetic route involves the direct N-alkylation of 4-chloropyrazole with 2,2-difluoro-3-halopropylamine derivatives [11]. In this approach, 4-chloropyrazole acts as a nucleophile, attacking the electrophilic carbon adjacent to the halogen in the difluoropropylamine precursor [9] [12]. The reaction typically proceeds through an SN2 mechanism, resulting in the formation of the desired C-N bond between the pyrazole nitrogen and the difluoropropylamine moiety [9] [13].
Table 1: Reaction conditions for nucleophilic substitution approaches to synthesize 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Potassium carbonate | Dimethylformamide | 80-90 | 12-24 | 45-60 |
| Sodium hydride | Tetrahydrofuran | 60-70 | 8-12 | 55-65 |
| Cesium carbonate | Acetonitrile | 70-80 | 10-18 | 50-70 |
| Potassium tert-butoxide | Dimethyl sulfoxide | 60-70 | 6-10 | 60-75 |
The efficiency of the nucleophilic substitution approach can be significantly influenced by the choice of base, solvent, and reaction conditions [12] [13]. Strong bases such as sodium hydride or potassium tert-butoxide are often employed to enhance the nucleophilicity of the pyrazole nitrogen, facilitating the substitution reaction [12] [14]. Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are typically preferred as they can effectively solvate the charged intermediates and promote the reaction [13] [15].
An alternative nucleophilic substitution approach involves the reaction of 4-chloropyrazole with epoxides or other activated difluorinated intermediates [11] [7]. This method often requires the use of Lewis acid catalysts to activate the electrophile and promote the ring-opening reaction [7] . The resulting intermediate can then be further functionalized to introduce the amine group through additional synthetic transformations [16].
Recent advancements in nucleophilic substitution methodologies have focused on improving regioselectivity, particularly when dealing with pyrazoles that possess multiple nucleophilic sites [9] [12]. The use of protecting groups, specialized catalysts, and optimized reaction conditions has enabled more selective and efficient N-alkylation of 4-chloropyrazole with difluorinated synthons [12] [15].
Ring-closing metathesis (RCM) represents an alternative approach for the synthesis of functionalized pyrazole derivatives, including precursors to 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine [17] [18]. While not directly applied to the synthesis of the target compound itself, RCM methodologies have been utilized for the construction of related pyrazole-containing scaffolds that can be further elaborated to incorporate the difluoropropylamine moiety [17] [18].
The application of RCM in pyrazole chemistry typically involves the preparation of dienes containing pyrazole units, followed by ring-closing metathesis using ruthenium-based catalysts such as Grubbs' catalysts [17] [18]. This approach has been particularly valuable for the synthesis of fused pyrazole systems and complex heterocyclic frameworks [18] [19].
For the synthesis of precursors to 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine, RCM can be employed to construct functionalized pyrazole derivatives that can subsequently undergo further transformations to introduce the difluoropropylamine moiety [18] [19]. This typically involves the preparation of 4-chloropyrazole derivatives bearing suitable unsaturated substituents that can participate in metathesis reactions [17] [18].
A representative synthetic route utilizing RCM involves the preparation of 4-chloropyrazole derivatives with alkenyl substituents at the N-position, followed by metathesis reactions to construct cyclic structures [17] [18]. These cyclic intermediates can then be subjected to ring-opening and further functionalization to introduce the difluoropropylamine moiety [18] [19].
The efficiency of RCM-based approaches is highly dependent on the choice of catalyst, reaction conditions, and substrate structure [17] [18]. Grubbs' first-generation catalyst has been widely employed for the metathesis of pyrazole-containing dienes, although second-generation catalysts often provide improved reactivity and functional group tolerance [18] [19].
Table 2: Comparison of catalysts for ring-closing metathesis in pyrazole chemistry
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Grubbs I | 5-10 | Dichloromethane | 25-40 | 12-24 | 70-85 |
| Grubbs II | 2-5 | Dichloromethane | 25-40 | 6-12 | 80-95 |
| Hoveyda-Grubbs II | 1-3 | Toluene | 60-80 | 4-8 | 85-98 |
| Schrock | 2-5 | Toluene | 60-80 | 8-16 | 75-90 |
While RCM methodologies offer valuable synthetic tools for the construction of complex pyrazole derivatives, their direct application to the synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine remains limited [17] [18]. The incorporation of difluorinated moieties often requires additional synthetic steps and specialized reagents, making the overall synthetic route more complex [18] [19].
In recent years, there has been growing interest in developing more sustainable and environmentally friendly methods for the synthesis of complex organic compounds, including fluorinated pyrazole derivatives like 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine [20] [21]. Green chemistry approaches aim to reduce waste generation, minimize energy consumption, and utilize safer reagents and solvents [20] [22].
Solvent-free synthesis methodologies represent a significant advancement in green chemistry approaches for the preparation of pyrazole derivatives, including precursors to 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine [20] [23]. These methods eliminate or significantly reduce the use of organic solvents, which are often toxic, flammable, and environmentally harmful [23] [24].
One promising solvent-free approach involves the direct N-alkylation of 4-chloropyrazole with difluorinated synthons under mechanochemical conditions [20] [21]. Mechanochemical reactions, typically performed using ball mills or similar equipment, rely on mechanical energy rather than thermal energy to drive chemical transformations [21] [24]. This approach not only eliminates the need for solvents but also often results in faster reaction rates and improved selectivity [23] [22].
The solvent-free synthesis of pyrazole derivatives can also be achieved through grinding techniques, where reactants are mixed and ground together in the presence of a suitable catalyst or activating agent [23] [21]. This method has been successfully applied to the N-alkylation of various heterocycles, including pyrazoles, with functionalized alkyl halides [21] [22].
Microwave-assisted solvent-free reactions represent another valuable approach for the synthesis of pyrazole derivatives [24] [22]. Microwave irradiation provides rapid and efficient heating, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods [22] [25]. This approach has been particularly effective for N-alkylation reactions involving pyrazoles and various electrophiles [24] [25].
Table 3: Comparison of solvent-free methodologies for pyrazole N-alkylation
| Method | Activation | Catalyst/Additive | Time | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ball milling | Mechanical | Potassium carbonate | 30-60 min | Ambient | 70-85 |
| Grinding | Manual | Sodium hydroxide | 15-30 min | Ambient | 65-80 |
| Microwave | Electromagnetic | Cesium carbonate | 5-15 min | 80-120 | 75-90 |
| Neat heating | Thermal | Potassium phosphate | 1-3 h | 100-120 | 60-75 |
The application of solvent-free methodologies to the synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine offers several advantages, including reduced waste generation, lower energy consumption, and simplified purification procedures [20] [22]. However, challenges remain in terms of scalability, heat dissipation, and the handling of solid reagents and products [23] [24].
Recent advancements in solvent-free synthesis have focused on the development of more efficient catalysts and activating agents that can promote selective N-alkylation of pyrazoles under mild conditions [21] [22]. The use of ionic liquids, deep eutectic solvents, and solid supports has also been explored as alternatives to conventional organic solvents, offering improved environmental profiles while maintaining good reaction efficiency [24] [22].
Catalytic systems play a crucial role in improving the atom efficiency and overall sustainability of synthetic routes to complex organic compounds, including 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine [26] [27]. Atom-efficient reactions maximize the incorporation of reactant atoms into the final product, minimizing waste generation and resource consumption [27] [28].
For the synthesis of pyrazole derivatives, various catalytic systems have been developed to promote selective N-alkylation reactions with improved atom efficiency [26] [29]. Transition metal catalysts, particularly those based on copper and palladium, have shown significant promise for the selective functionalization of pyrazoles [29] [13].
Copper-catalyzed N-alkylation of pyrazoles represents a valuable approach for the introduction of functionalized alkyl groups, including difluorinated moieties [29] [13]. These reactions typically proceed under milder conditions compared to traditional base-mediated alkylations, resulting in improved selectivity and reduced formation of byproducts [13] [14]. The use of copper catalysts also enables the direct coupling of pyrazoles with alkyl halides that contain sensitive functional groups, expanding the scope of accessible products [13] [15].
Palladium-catalyzed cross-coupling reactions offer another powerful tool for the functionalization of pyrazoles [26] [13]. These reactions can be employed for both C-C and C-N bond formation, allowing for the construction of complex pyrazole derivatives with high atom efficiency [13] [14]. The development of specialized ligands and optimized reaction conditions has significantly expanded the scope and efficiency of palladium-catalyzed transformations involving pyrazoles [13] [15].
Table 4: Catalytic systems for atom-efficient synthesis of pyrazole derivatives
| Catalyst | Ligand | Reaction Type | Conditions | Atom Economy (%) | Yield (%) |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | N-Alkylation | DMF, 80°C, 12h | 85-90 | 70-85 |
| Cu(OAc)2 | L-Proline | N-Arylation | DMSO, 100°C, 24h | 80-85 | 65-80 |
| Pd(dba)2 | tBuDavePhos | C-N Coupling | Xylene, 90°C, 24h | 75-80 | 60-75 |
| Pd(OAc)2 | XPhos | C-C Coupling | Toluene, 110°C, 18h | 70-75 | 55-70 |
Organocatalytic systems have also emerged as valuable alternatives to metal-based catalysts for the synthesis of pyrazole derivatives [27] [29]. These catalysts, often based on small organic molecules, can promote various transformations including N-alkylation, cycloaddition, and condensation reactions [29] [30]. Organocatalysts typically operate through hydrogen bonding, ion pairing, or covalent activation mechanisms, offering complementary reactivity to traditional metal catalysts [29] [30].
The application of flow chemistry techniques has further enhanced the efficiency and sustainability of catalytic processes for the synthesis of pyrazole derivatives [19] [30]. Continuous flow systems enable better control over reaction parameters, improved heat and mass transfer, and more efficient use of catalysts [19] [30]. These advantages are particularly valuable for reactions involving hazardous reagents or intermediates, such as those often encountered in the synthesis of fluorinated compounds [19] [30].
Recent advancements in catalytic systems for pyrazole functionalization have focused on the development of more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings [26] [30]. The use of supported catalysts, magnetic nanoparticles, and other recyclable catalyst systems has also been explored to improve the sustainability and practicality of these transformations [29] [30].
The industrial-scale production of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine presents numerous challenges that must be addressed to ensure efficient, cost-effective, and sustainable manufacturing processes [31] [32]. These challenges span various aspects of process development, including reaction engineering, purification, safety considerations, and environmental impact [31] [32].
One of the primary challenges in scaling up the synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine relates to the handling and use of fluorinated reagents [31] [7]. Fluorinating agents and fluorinated intermediates are often expensive, hazardous, and difficult to handle on a large scale [31] [7]. The development of safer and more cost-effective methods for introducing the difluoromethylene group represents a significant focus of industrial research in this area [7] [32].
Heat management presents another critical challenge in the industrial production of complex organic compounds, particularly for exothermic reactions such as those often involved in N-alkylation processes [31] [19]. Efficient heat transfer systems and careful reaction engineering are essential to prevent runaway reactions, ensure consistent product quality, and maintain process safety [19] [32].
Table 5: Industrial-scale production challenges and potential solutions
| Challenge | Impact | Potential Solutions |
|---|---|---|
| Fluorinating reagent handling | Safety risks, high cost | Development of safer fluorinating agents, continuous flow processes |
| Heat management | Process safety, product quality | Improved reactor design, continuous flow systems, controlled addition rates |
| Purification | Product quality, waste generation | Crystallization optimization, continuous crystallization, membrane separation |
| Waste treatment | Environmental impact, regulatory compliance | Solvent recycling, catalyst recovery, waste valorization strategies |
| Scale-up effects | Yield reduction, selectivity changes | Process modeling, pilot studies, reaction parameter optimization |
The purification of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine on an industrial scale presents significant challenges, particularly due to the potential formation of regioisomers and other structurally similar impurities [31] [32]. Traditional purification methods such as column chromatography are often impractical at large scale due to high solvent consumption and limited throughput [31] [32]. The development of more efficient purification strategies, including optimized crystallization protocols and continuous separation techniques, is essential for viable industrial production [19] [32].
Process intensification represents a promising approach to address many of the challenges associated with industrial-scale production of complex organic compounds [19] [32]. This concept encompasses various strategies aimed at developing more compact, efficient, and sustainable chemical processes, including continuous flow chemistry, microreactor technology, and integrated reaction-separation systems [19] [32]. These approaches can offer significant advantages in terms of reaction control, safety, and efficiency, particularly for challenging transformations involving hazardous reagents or intermediates [19] [32].
The environmental impact of industrial-scale production processes represents another critical consideration [31] [32]. The synthesis of fluorinated compounds often involves the use of hazardous reagents and generates significant waste streams that require appropriate treatment and disposal [31] [32]. The development of greener synthetic routes, improved catalyst systems, and more efficient recycling strategies is essential to minimize the environmental footprint of these processes [19] [32].
Regulatory compliance presents additional challenges for the industrial production of fluorinated compounds like 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine [31] [32]. Stringent regulations governing the handling, use, and disposal of fluorinated compounds necessitate careful process design and robust control measures [31] [32]. The implementation of comprehensive monitoring systems and detailed documentation procedures is essential to ensure regulatory compliance and maintain operational licenses [19] [32].
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine reveals distinct spectral signatures characteristic of both the chloropyrazole and difluoropropylamine moieties. The proton Nuclear Magnetic Resonance spectrum exhibits several key resonances that provide definitive structural confirmation [1] [2] [3].
The pyrazole ring protons display characteristic chemical shifts in the aromatic region, with the hydrogen atom at the 3-position of the pyrazole ring appearing as a singlet between 7.4-7.6 parts per million. This chemical shift is consistent with published data for chloro-substituted pyrazoles, where electron-withdrawing effects of the chlorine substituent cause downfield shifts [4] [5]. The hydrogen at the 5-position of the pyrazole ring typically resonates at slightly higher field due to the different electronic environment created by the nitrogen-carbon connectivity pattern.
The difluoropropyl chain provides distinctive spectral features in both proton and fluorine-19 Nuclear Magnetic Resonance spectra. The methylene protons adjacent to the pyrazole nitrogen (N-CH₂) appear as a triplet centered around 3.6 parts per million, exhibiting characteristic fluorine-hydrogen coupling with a coupling constant of approximately 15-20 Hertz [6] [7]. This coupling pattern arises from the vicinal interaction between the methylene protons and the adjacent difluoromethyl group. The methylene protons α to the amino group typically resonate at 2.9-3.2 parts per million, appearing as a triplet due to coupling with the neighboring difluoromethyl group [8] [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The pyrazole ring carbons display characteristic chemical shifts between 104-162 parts per million, with the carbon bearing the chlorine substituent typically appearing around 105-110 parts per million due to the deshielding effect of the halogen [4] [9]. The difluoromethyl carbon exhibits a distinctive triplet pattern in the Carbon-13 spectrum, centered around 115-125 parts per million, resulting from carbon-fluorine coupling [6].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the difluoromethyl group as a characteristic multiplet between -110 to -70 parts per million. The fluorine atoms experience coupling with both the adjacent methylene protons and each other, resulting in complex multipicity patterns that serve as distinctive fingerprints for this structural motif [3] [6].
The vibrational spectroscopic analysis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine encompasses both infrared and Raman spectroscopy, providing comprehensive information about the molecular vibrational modes. The spectral interpretation is supported by density functional theory calculations that enable precise mode assignments based on potential energy distribution analysis [10] [11] [12].
The nitrogen-hydrogen stretching vibrations of the primary amino group appear in the characteristic region between 3300-3500 wavenumbers, typically manifesting as medium to strong intensity bands in the infrared spectrum. These vibrations are particularly sensitive to hydrogen bonding interactions and may exhibit frequency shifts depending on the molecular environment and intermolecular associations [12] [9]. The asymmetric and symmetric stretching modes of the amino group can often be resolved as separate bands, providing insights into the local electronic environment.
The aromatic carbon-hydrogen stretching vibrations of the pyrazole ring occur in the region 3000-3100 wavenumbers, characteristic of heteroaromatic systems. These vibrations typically exhibit medium intensity in both infrared and Raman spectra and serve as reliable indicators of the aromatic character of the pyrazole moiety [11] [12]. The electron-withdrawing nature of the chlorine substituent influences the exact frequencies within this range.
The difluoropropyl chain contributes several distinctive vibrational modes. The carbon-hydrogen stretching vibrations of the alkyl portions appear between 2800-3000 wavenumbers, generally at lower frequencies than the aromatic stretches due to different electronic environments [12]. The carbon-fluorine stretching vibrations manifest as strong bands in the region 1000-1300 wavenumbers, with the difluoromethyl group typically producing multiple bands due to symmetric and asymmetric stretching modes [13].
The pyrazole ring exhibits characteristic vibrational modes including the carbon-nitrogen stretching at 1548-1610 wavenumbers, which serves as a diagnostic feature for the heterocyclic system [11] [12]. The ring breathing modes appear in the region 800-1000 wavenumbers, while various bending and deformation modes contribute to the fingerprint region below 1500 wavenumbers.
The carbon-chlorine stretching vibration appears as a strong band between 505-765 wavenumbers, with the exact frequency depending on the electronic environment of the chlorine substituent. Associated carbon-chlorine bending modes occur at lower frequencies between 280-360 wavenumbers, contributing to both in-plane and out-of-plane deformation patterns [12].
Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound were not found in the literature, extensive studies on related chloropyrazole and fluorinated heterocyclic compounds provide valuable structural insights [14] [15] [16] [17].
The crystallization behavior of pyrazole derivatives is significantly influenced by the presence of multiple hydrogen bond donors and acceptors. The amino group and the pyrazole nitrogen atoms can participate in intermolecular hydrogen bonding networks that dictate the crystal packing arrangements [14] [16]. Fluorine atoms in the difluoropropyl chain may also contribute to intermolecular interactions through weak hydrogen bonds and dipole-dipole interactions.
Related chloropyrazole compounds typically crystallize in common space groups such as monoclinic P2₁/n or P2₁/c, or orthorhombic Pbca, depending on the specific substitution patterns and molecular conformations [14] [15]. The presence of both chlorine and fluorine substituents introduces additional complexity in the crystal packing due to halogen-halogen interactions and the different sizes and electronic properties of these atoms.
The molecular conformation in the solid state is influenced by intramolecular interactions between the pyrazole ring and the difluoropropyl chain. The flexible nature of the propyl linker allows for various conformational arrangements, with the preferred conformation determined by the balance between intramolecular strain and intermolecular packing forces [15] [16].
Bond length analysis reveals typical values for pyrazole rings, with carbon-nitrogen bonds ranging from 1.32-1.38 Ångströms and carbon-carbon bonds approximately 1.36-1.40 Ångströms. The carbon-chlorine bond length typically measures around 1.70-1.72 Ångströms, while carbon-fluorine bonds are significantly shorter at approximately 1.35-1.38 Ångströms [16] [18]. The difluoromethyl group exhibits characteristic tetrahedral geometry around the central carbon atom.
Thermal parameters and molecular displacement ellipsoids provide information about atomic motion and crystal quality. The relatively rigid pyrazole ring typically exhibits smaller displacement parameters compared to the more flexible difluoropropyl chain, reflecting the different degrees of molecular motion in these regions [14] [15].
Density functional theory calculations using the B3LYP functional with extended basis sets provide comprehensive computational analysis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine. The computational approach enables determination of optimal molecular geometry, electronic structure, and various molecular properties that complement experimental observations [19] [20] [21].
Geometry optimization calculations using the B3LYP/6-311++G(d,p) level of theory establish the preferred molecular conformation and precise structural parameters. The optimization process considers all possible conformational arrangements of the flexible difluoropropyl chain relative to the pyrazole ring, identifying the global minimum energy structure through systematic conformational analysis [20] [21] [22].
The optimized molecular geometry reveals specific bond lengths and angles characteristic of the compound. The pyrazole ring maintains planar geometry with bond lengths consistent with aromatic character. The carbon-nitrogen bonds within the ring typically measure 1.33-1.37 Ångströms in the optimized structure, while the carbon-carbon bonds range from 1.36-1.40 Ångströms. The carbon-chlorine bond length is calculated to be approximately 1.71 Ångströms, in good agreement with experimental values [19] [20].
The difluoropropyl chain adopts an extended conformation in the gas-phase optimized structure, minimizing steric interactions between the fluorine atoms and the pyrazole ring. The carbon-fluorine bond lengths are calculated to be approximately 1.36 Ångströms, characteristic of strong carbon-fluorine bonds. The fluorine-carbon-fluorine bond angle deviates slightly from tetrahedral due to the high electronegativity of fluorine atoms [21] [22].
Harmonic frequency calculations at the same level of theory confirm that the optimized structure corresponds to a true minimum on the potential energy surface, with all calculated frequencies being positive. The calculated vibrational frequencies, when scaled by the appropriate factor of 0.96, show excellent agreement with experimental infrared and Raman spectroscopic data [20] [11]. This validation supports the accuracy of the computational model and enables reliable prediction of other molecular properties.